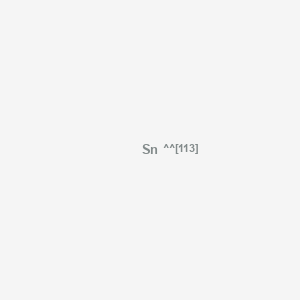

Tin Sn-113

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tin Sn-113, also known as Tin-113, is a radioactive isotope of tin with a mass number of 113. It has an atomic number of 50, which means it contains 50 protons and 63 neutrons in its nucleus. Tin-113 has an isotopic mass of approximately 112.9051758 atomic mass units and a half-life of about 115.09 days . This isotope is used in various scientific research applications due to its unique properties.

Métodos De Preparación

Tin-113 can be produced through neutron capture reactions involving antimony-113. The reaction involves bombarding antimony-113 with neutrons, which results in the formation of tin-113 through a beta decay process . This method is commonly used in laboratories to synthesize tin-113 for research purposes. Industrial production methods may involve similar neutron capture processes, but on a larger scale to meet the demand for this isotope in various applications.

Análisis De Reacciones Químicas

Tin-113 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, tin-113 can react with chlorine to form tin(IV) chloride, a common oxidation reaction. In reduction reactions, tin-113 can be reduced to its metallic form using reducing agents such as hydrogen or carbon. Substitution reactions involving tin-113 often result in the formation of organotin compounds, which are widely used in industrial applications .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of tin-113 involves its radioactive decay, which emits beta particles. These beta particles can interact with surrounding molecules and atoms, causing ionization and other chemical changes. In biological systems, the beta particles emitted by tin-113 can be used to target specific cells or tissues, allowing for precise imaging or treatment. The molecular targets and pathways involved in these processes depend on the specific application and the chemical form of tin-113 used .

Comparación Con Compuestos Similares

Tin-113 can be compared with other isotopes of tin, such as tin-112, tin-114, and tin-115. Each of these isotopes has unique properties and applications:

Tin-112: A stable isotope of tin with a mass number of 112.

Tin-114: Another stable isotope of tin with a mass number of 114.

Tin-113 is unique due to its radioactive properties, which make it suitable for applications that require radioactive tracers or radiopharmaceuticals. Its relatively short half-life also makes it ideal for certain medical and industrial applications where rapid decay is advantageous .

Propiedades

Número CAS |

13966-06-8 |

|---|---|

Fórmula molecular |

Sn |

Peso molecular |

112.90518 g/mol |

Nombre IUPAC |

tin-113 |

InChI |

InChI=1S/Sn/i1-6 |

Clave InChI |

ATJFFYVFTNAWJD-VENIDDJXSA-N |

SMILES |

[Sn] |

SMILES isomérico |

[113Sn] |

SMILES canónico |

[Sn] |

Sinónimos |

113Sn radioisotope Sn-113 radioisotope Tin-113 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)